molecular formula C9H10BrN3O B13926304 2-Bromo-4-methoxy-3,6-dimethylpyrazolo[1,5-a]pyrazine

2-Bromo-4-methoxy-3,6-dimethylpyrazolo[1,5-a]pyrazine

Cat. No.: B13926304
M. Wt: 256.10 g/mol
InChI Key: MWNFRGAGEVJYTE-UHFFFAOYSA-N
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Description

2-Bromo-4-methoxy-3,6-dimethylpyrazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family. This compound is characterized by its unique structure, which includes a bromine atom, a methoxy group, and two methyl groups attached to the pyrazolo[1,5-a]pyrazine core. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-methoxy-3,6-dimethylpyrazolo[1,5-a]pyrazine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrazine core. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like cesium carbonate (Cs2CO3) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclocondensation reactions. The scalability of the reaction is achieved by optimizing reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of continuous flow reactors can enhance the efficiency and yield of the compound in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methoxy-3,6-dimethylpyrazolo[1,5-a]pyrazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions to modify the pyrazolo[1,5-a]pyrazine core or the attached functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and other nucleophilic species for substitution reactions.

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce aldehydes or carboxylic acids.

Mechanism of Action

The mechanism of action of 2-Bromo-4-methoxy-3,6-dimethylpyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their catalytic activity. Additionally, its unique structure allows it to interact with cellular membranes and proteins, potentially disrupting normal cellular functions and leading to therapeutic effects .

Comparison with Similar Compounds

2-Bromo-4-methoxy-3,6-dimethylpyrazolo[1,5-a]pyrazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity.

Properties

Molecular Formula

C9H10BrN3O

Molecular Weight

256.10 g/mol

IUPAC Name

2-bromo-4-methoxy-3,6-dimethylpyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C9H10BrN3O/c1-5-4-13-7(9(11-5)14-3)6(2)8(10)12-13/h4H,1-3H3

InChI Key

MWNFRGAGEVJYTE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=C(C(=N2)Br)C)C(=N1)OC

Origin of Product

United States

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